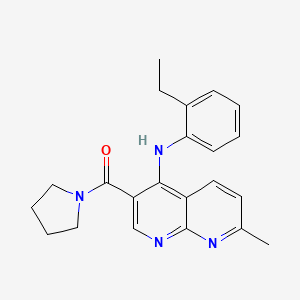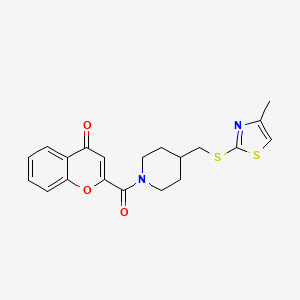![molecular formula C20H12BrClN2O4 B2887400 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide CAS No. 202827-66-5](/img/structure/B2887400.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide . This compound is used in the synthesis of Cloxazolam and its metabolites .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide core with bromo, chloro, and nitro substituents . The crystal structure of a related compound, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, has been determined .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 387.06 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide and its derivatives are synthesized and characterized through various spectroscopic and crystallographic methods. The synthesis of related compounds involves multi-step reactions that include nitration, halogenation, and amide formation. Crystal structures are often determined using X-ray diffraction, highlighting the molecular and electronic structures, as well as the intermolecular interactions such as hydrogen bonding and π-π stacking which contribute to the stability and properties of these compounds (Dian He et al., 2014).
Spectroscopic Properties and Theoretical Calculations
The spectroscopic properties, including IR, NMR, and mass spectrometry, provide insights into the structural aspects of this compound derivatives. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, which is crucial for predicting reactivity and properties. These studies often compare experimental results with theoretical ones to validate the computational models (A. Dwivedi & Abhishek Kumar, 2019).
Potential Biological Activity
Some derivatives of this compound exhibit biological activities, such as antitumor effects. These activities are often evaluated using assays like the MTT assay to measure cell viability in various cancer cell lines. The structure-activity relationship (SAR) derived from these studies can guide the design of new compounds with enhanced biological activities (Dian He et al., 2014).
Molecular Interactions and Crystal Engineering
Understanding the intermolecular interactions within the crystal lattice of these compounds can provide valuable insights into their physicochemical properties. Studies on hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal structures can inform crystal engineering efforts to design materials with desired properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Electro-optical Applications
The nonlinear optical properties, such as hyperpolarizability, of this compound derivatives are investigated for their potential applications in electro-optical devices. These studies involve the calculation of electronic properties that influence the material's response to electric fields, which is crucial for applications in photonics and optoelectronics (A. Dwivedi & Abhishek Kumar, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-12-9-10-17(15(11-12)19(25)13-5-1-3-7-16(13)22)23-20(26)14-6-2-4-8-18(14)24(27)28/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMLFUQWYTEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)


![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)
![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2887336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
